molecular formula C8H12ClN5O2 B1258733 Proglinazine CAS No. 68228-20-6

Proglinazine

Cat. No. B1258733
CAS RN: 68228-20-6
M. Wt: 245.67 g/mol
InChI Key: XCXCBWSRDOSZRU-UHFFFAOYSA-N
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Description

Proglinazine is a compound that was used as a pre-emergence herbicide for controlling broad-leaved weed seedlings in maize . It is considered obsolete but may still be available in some countries .

Scientific Research Applications

1. Use in Cancer Treatment

Proglinazine, identified as Procarbazine in scientific literature, is primarily used in cancer treatment. Its significant applications include the treatment of Hodgkin’s lymphoma and brain tumors, as well as Non-Hodgkin’s lymphoma and primary central nervous system lymphoma. Procarbazine functions as a prodrug, transforming metabolically into active intermediates that inhibit DNA, RNA, and protein synthesis. It has been an effective component in various chemotherapy regimens like MOPP (mechlorethamine, vincristine, and prednisone) and BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone), particularly showing promising results in advanced Hodgkin’s lymphoma treatment (Armand, Ribrag, Harrousseau, & Abrey, 2007).

2. Antineoplastic Combination Chemotherapy

Procarbazine is a key component in antineoplastic combination chemotherapy, often used for Hodgkin's lymphoma. Its mutagenic and genotoxic properties have been studied, focusing on the molecular mechanisms by which it induces mutations. For instance, in vivo studies on rats treated with procarbazine showed significant increases in the frequency of specific types of mutations in the Pig-a gene (Revollo et al., 2017).

3. Anticancer Drug Synergy

The synergy of Procarbazine with other anticancer drugs has been explored, particularly in regimens like PCV (procarbazine, lomustine [CCNU], and vincristine), showing effectiveness in treating gliomas, including astrocytomas, glioblastomas, and oligodendrogliomas. This combination therapy approach enhances the overall effectiveness of each drug (Armand, Ribrag, Harrousseau, & Abrey, 2007).

properties

IUPAC Name

2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN5O2/c1-4(2)11-8-13-6(9)12-7(14-8)10-3-5(15)16/h4H,3H2,1-2H3,(H,15,16)(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXCBWSRDOSZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218401
Record name N-(4-Chloro-6-isopropylamino-1,3,5-triazin-2-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proglinazine

CAS RN

68228-20-6
Record name Proglinazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68228-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proglinazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-6-isopropylamino-1,3,5-triazin-2-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROGLINAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D95F3310IV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
Z Yu, Z Qin, H Ji, X Du, Y Chen, P Pan, H Wang, Y Liu - Chromatographia, 2010 - Springer
… proglinazine. In order to improve the elution power of acetonitrile for eglinazine and proglinazine… with getting good elution performance for eglinazine and proglinazine. As a result, …
Number of citations: 41 link.springer.com
KH Lam, Z Cai, HY Wai, VWH Tsang, MHW Lam… - Environmental …, 2005 - Elsevier
A previously unknown s-triazine species present in commercially available Irgarol-1051, a booster biocide additive in copper-based antifouling paints for the replacement of organotin-…
Number of citations: 44 www.sciencedirect.com
Z Lin, JR Roede, C He, DP Jones, NM Filipov - Toxicology, 2014 - Elsevier
Overexposure to the commonly used herbicide atrazine (ATR) affects several organ systems, including the brain. Previously, we demonstrated that short-term oral ATR exposure causes …
Number of citations: 34 www.sciencedirect.com
B Liu, F Zhu, Y Huang, Y Wang, F Yu… - Journal of agricultural …, 2010 - ACS Publications
To increase efficiency of finding leads in pesticide design, reasonable screening rules for leads of fungicide, herbicide, and insecticide, respectively, are desired. Previous works …
Number of citations: 41 pubs.acs.org
MM Kandil - 2006 - search.proquest.com
Cyanuric acid is one of the intermediates of atrazine biodegradation. Atrazine has been detected in ground and surface waters because of its widespread usage in the world. Few …
Number of citations: 2 search.proquest.com
S Old - cambridge.org
See amitrole 1H-1, 2, 4-triazol-3-amine Old 3 amino-s-triazole See AMS ammonium sulfamate arsenic acid methyl [(4-aminophenyl) sulfonyl] carbamate Old methyl sulfanilylcarbamate …
Number of citations: 0 www.cambridge.org
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org
TWM Right, W Vencil - weed Science, 1998 - cambridge.org
… pelargonic acid pendimethalin perfluidone phenisopham phenmedipham pidoram piperophos PMA potassium azide primisulfuron procyazine prodiamine profluralin proglinazine …
Number of citations: 2 www.cambridge.org
L Hazen, J Schroeder - Science - cambridge.org
… pelargonic acid pendimethalin perfluidone phenisopham phenmedipham picloram piperophos PMA potassium azide primisulfuron procyazine prodiamine profluralin proglinazine …
Number of citations: 0 www.cambridge.org

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